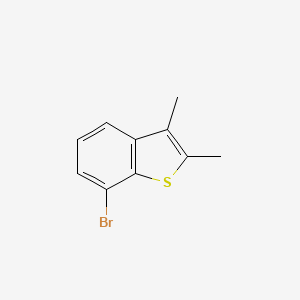

7-Bromo-2,3-dimethyl-1-benzothiophene

Description

Significance of 1-Benzothiophene Core Structures in Modern Chemical Sciences

The 1-benzothiophene ring system, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent structural motif in various areas of chemical science. chegg.comutm.my Its unique electronic and structural characteristics make it a versatile building block for more complex molecular architectures. chegg.com

The 1-benzothiophene core is a key component in the design of advanced organic materials. Its inherent thermal stability and tunable electronic properties make it a desirable building block for organic semiconductors. synblock.com Derivatives of 1-benzothiophene have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). synblock.com The ability to introduce various functional groups onto the benzothiophene (B83047) scaffold allows for the fine-tuning of properties such as charge carrier mobility and luminescence. synblock.com For instance, dibromo-substituted benzothiophene derivatives are utilized as monomers in the synthesis of semiconducting polymers for organic solar cells. ossila.com

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The 1-benzothiophene core is recognized as such a scaffold. Its derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural rigidity and lipophilic nature of the benzothiophene ring system can contribute to favorable interactions with biological macromolecules.

Scope and Focus of the Research Review on Halogenated 1-Benzothiophene Derivatives

This review will now narrow its focus to halogenated derivatives of 1-benzothiophene, with a particular emphasis on what can be inferred about 7-Bromo-2,3-dimethyl-1-benzothiophene. Halogenation of the 1-benzothiophene core is a common strategy to modulate its chemical and physical properties. The introduction of a bromine atom can significantly alter the electron distribution within the molecule, influencing its reactivity and potential applications.

While comprehensive studies on 7-Bromo-2,3-dimethyl-1-benzothiophene are not widely available in the current literature, its properties can be extrapolated from related compounds. For instance, the bromination of 2,3-dimethylthiophene (B3031705) is known to yield a single major product, indicating a degree of regioselectivity in the reaction. chegg.com This suggests that the synthesis of 7-Bromo-2,3-dimethyl-1-benzothiophene could potentially be achieved through the direct bromination of 2,3-dimethyl-1-benzothiophene.

The presence of the bromine atom at the 7-position is expected to influence the molecule's reactivity. For example, in related compounds such as 7-Bromo-1-benzothiophene-2-carbaldehyde, the bromine atom can be substituted by various nucleophiles. Furthermore, such bromo-derivatives can participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form carbon-carbon bonds, thereby expanding their synthetic utility.

The physical properties of brominated benzothiophenes are also of interest. For example, 7-bromo-3-methyl-1-benzothiophene (B96960) is a liquid at room temperature with a boiling point of 302.3 °C at 760 mmHg. americanelements.com It is anticipated that 7-Bromo-2,3-dimethyl-1-benzothiophene would exhibit similar physical characteristics.

Spectroscopic data for related compounds can also provide insight into the expected spectral features of 7-Bromo-2,3-dimethyl-1-benzothiophene. In the proton NMR spectra of bromo-benzothiophene derivatives, the aromatic protons typically appear in the range of 7.2–8.3 ppm, with the splitting patterns being influenced by the position of the bromine atom.

In the absence of direct experimental data, the following table presents information on closely related brominated benzothiophene compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 7-Bromo-1-benzothiophene | 1423-61-6 | C₈H₅BrS | 213.09 | - |

| 7-Bromo-3-methyl-1-benzothiophene | 17514-70-4 | C₉H₇BrS | 227.12 | Liquid |

| 7-Bromo-1-benzothiophene-2-carboxylic acid | 19075-59-3 | C₉H₅BrO₂S | 257.10 | - |

| 7-Bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | - | C₈H₇BrO₂S | - | - |

| 7-Bromo-2,5-dimethyl-1-benzothiophene 1,1-dioxide | 69998332 | C₁₀H₉BrO₂S | 273.15 | - |

Data sourced from synblock.comamericanelements.comfishersci.comuni.lunih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrS/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAGRKBMKKSXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451345 | |

| Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204980-74-5 | |

| Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 7 Bromo 2,3 Dimethyl 1 Benzothiophene

Cross-Coupling Reactions of Bromobenzothiophene Derivatives

The bromine atom at the C7 position of 7-Bromo-2,3-dimethyl-1-benzothiophene serves as a highly effective functional handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthesizing more complex molecules by forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of derivatives with tailored electronic and structural properties. numberanalytics.com

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of 7-Bromo-2,3-dimethyl-1-benzothiophene, this reaction facilitates the coupling of the benzothiophene (B83047) core with a diverse range of aryl, vinyl, or alkyl groups via an organoboron intermediate. numberanalytics.com The reaction typically involves a palladium catalyst, a base, and an organoboron reagent such as a boronic acid or a boronic ester. nih.govnih.gov

The general strategy allows for the synthesis of 7-aryl-2,3-dimethyl-1-benzothiophenes, which are valuable in materials science and medicinal chemistry. The selection of the palladium catalyst and ligands is crucial for achieving high yields and good functional group tolerance. nih.gov For instance, catalysts like Pd(dppf)Cl₂ are often effective, and the reaction can be performed under relatively mild conditions. nih.gov The versatility of this method has been demonstrated in the synthesis of multi-arylated benzothiophenes, where sequential couplings can be performed on polyhalogenated substrates. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 7-Bromo-2,3-dimethyl-1-benzothiophene | Substrate | |

| Organoboron Reagent | Phenylboronic acid | Source of new aryl group | nih.gov |

| Catalyst | Pd(dppf)Cl₂, CataXCium A Pd G3 | Facilitates catalytic cycle | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid | nih.gov |

| Solvent | Dioxane/H₂O, Toluene | Reaction medium | nih.gov |

This table presents a generalized summary of conditions; specific applications may require optimization.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds using palladium catalysis. nih.gov This reaction enables the coupling of the 7-bromo position of the benzothiophene scaffold with a wide variety of primary and secondary amines. Such transformations are critical for synthesizing compounds used in pharmaceuticals and organic electronics. nih.govktu.edu

The success of the Buchwald-Hartwig amination relies on a carefully selected combination of a palladium precatalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net Ligands play a vital role in stabilizing the catalytic species and promoting the reductive elimination step that forms the C-N bond. Bulky, electron-rich phosphine ligands like XPhos and SPhos are commonly employed. nih.gov The choice of base, typically a strong one like sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃), is also critical for the reaction's efficiency. nih.govresearchgate.net This methodology has been successfully applied to synthesize aminated benzothiophene derivatives, including the preparation of complex structures like pentahelicene analogs through a sequence involving C2-iodination followed by amination. rsc.org

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | nih.gov |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene/Dioxane | researchgate.net |

This table illustrates common systems for the amination of aryl halides.

Heck and Sonogashira Coupling Adaptations for Extended Conjugation

To create π-extended systems, which are of interest for applications in organic electronics, the Heck and Sonogashira coupling reactions are invaluable tools. numberanalytics.comchemicalbook.com These reactions introduce vinyl and alkynyl groups, respectively, at the C7 position of the benzothiophene ring.

The Heck reaction couples the C-Br bond with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. mdpi.com This reaction extends the conjugated system by adding a vinylene bridge. nih.govbeilstein-journals.org The choice of catalyst, such as Pd(OAc)₂, and reaction conditions can influence the stereoselectivity of the newly formed double bond. nih.gov

The Sonogashira coupling involves the reaction of the 7-bromo-benzothiophene with a terminal alkyne. This transformation is typically catalyzed by a dual system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a base like an amine. rsc.org This method is highly efficient for creating a rigid C-C triple bond, directly extending the π-conjugation of the benzothiophene core. rsc.org

Stereochemical and Regiochemical Control in Derivatization

The inherent electronic properties of the benzothiophene ring system, modified by its substituents, dictate the regioselectivity of further functionalization reactions.

Influence of the Bromine Substituent on Ring Reactivity and Selectivity

The bromine atom at the C7 position significantly influences the electronic landscape of the benzothiophene molecule. As an electron-withdrawing group, it deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution through an inductive effect. This deactivation makes further substitution on the benzene portion of the molecule less favorable compared to reactions at other sites.

The primary role of the C7-bromo substituent is to act as a specific site for cross-coupling reactions. rsc.org Its presence directs palladium catalysts to oxidatively add to the C-Br bond, initiating the catalytic cycles of Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings. This allows for the selective and predictable functionalization at the C7 position, largely independent of the inherent reactivity of the other positions on the benzothiophene ring system. The general order of reactivity for electrophilic substitution on an unsubstituted benzothiophene ring is 3 > 2 > 6 > 5 > 4 > 7, highlighting that the C7 position is intrinsically the least reactive towards electrophiles. researchgate.net

Selective Functionalization at the Thiophene (B33073) Moiety (C2 vs. C3 positions)

In a typical benzothiophene system, the C2 and C3 positions on the thiophene ring exhibit distinct reactivities. The C3 position is generally more susceptible to electrophilic attack. chemicalbook.comresearchgate.netchemicalbook.com Conversely, the C2 proton is more acidic, making the C2 position the preferred site for deprotonation (metalation) using a strong base, which can then be followed by quenching with an electrophile. researchgate.nethw.ac.uk

However, in the specific case of 7-Bromo-2,3-dimethyl-1-benzothiophene, the C2 and C3 positions are blocked by methyl groups. This structural feature precludes direct C-H functionalization at these sites. Consequently, the reactivity of the thiophene moiety is shifted. Potential reactions would instead involve the methyl groups themselves, which could undergo transformations typical of benzylic positions, or reactions targeting the sulfur atom. While methods exist for the C3-chlorination of C2-substituted benzothiophenes, they require a C-H bond at the C3 position to be present. nih.govresearchgate.net Therefore, for the title compound, selective functionalization strategies must focus on the C7-bromo position or the reactivity of the existing methyl substituents rather than direct C-H activation at the C2 or C3 carbons.

Oxidation and Reduction Chemistry of the 1-Benzothiophene Core

The reactivity of the 1-benzothiophene scaffold is significantly influenced by the oxidation state of the sulfur heteroatom. While the thiophene ring is generally electron-rich, oxidation of the sulfur to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) dramatically alters this characteristic, turning the sulfur into a potent electron-withdrawing group. This transformation profoundly impacts the molecule's reactivity, electronic structure, and physical properties.

Sulfur Oxidation and its Impact on Electronic and Optical Properties

The oxidation of the sulfur atom in the 1-benzothiophene core is a key strategy for tuning the optoelectronic properties of these materials. This conversion from a sulfide (B99878) to a sulfoxide or sulfone alters the electron-donating character of the thienyl sulfur into a strong electron-accepting group. mdpi.com This modification has significant consequences for the molecule's frontier molecular orbitals (HOMO and LUMO), absorption, and emission spectra.

The oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction can be controlled to yield either the mono-oxide (sulfoxide) or the di-oxide (sulfone). For instance, studies on related brominated benzothiophene systems, such as 2,7-dibromo benzothieno[3,2-b] benzothiophene (2,7-diBr-BTBT), have shown that sequential oxidation with m-CPBA can produce the corresponding S,S-dioxide and S,S,S',S'-tetraoxide derivatives in good yields. mdpi.com

The impact of sulfur oxidation on the electronic and optical properties is substantial:

Electronic Properties: Oxidation significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The introduction of the electron-withdrawing sulfonyl group leads to a reduction in the HOMO-LUMO energy gap. acs.org This change is reflected in the electron distribution during excitation; in the oxidized forms, electron density shifts towards the sulfonyl groups. mdpi.com This fundamental change in electronic structure makes the oxidized benzothiophenes more stable in ambient conditions and alters their charge transport properties. mdpi.com

Optical Properties: The changes in electronic structure directly translate to altered optical behavior. A consistent trend observed upon sulfur oxidation is a bathochromic (red) shift in both the absorption (λabs) and photoluminescence (PL) emission (λem) maxima. mdpi.com For example, in a study of 2,7-diBr-BTBT and its S-oxides, the emission maxima shifted to longer wavelengths with an increasing number of oxygen atoms. mdpi.com Furthermore, the fluorescence quantum yield can be dramatically enhanced in the oxidized forms. The S,S-dioxide and S,S,S',S'-tetraoxide of 2,7-diBr-BTBT exhibited quantum yields surpassing 99%, a significant increase from the non-oxidized parent compound. mdpi.comresearchgate.net This enhanced emission is a direct result of the altered electronic landscape within the molecule. mdpi.com These modifications provide a powerful tool for designing advanced fluorescent materials with tunable properties based on the benzothiophene core. mdpi.comresearchgate.net

The following table summarizes the optical properties of a related brominated benzothiophene derivative and its S-oxides, illustrating the effects of sulfur oxidation.

Table 1: Optical Properties of 2,7-diBr-BTBT and its S-Oxides in Dichloromethane (B109758) (DCM)

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦPL) |

|---|---|---|---|---|

| 2,7-diBr-BTBT | 341 | 390 | 49 | 0.02 |

| 2,7-diBr-BTBTDO (Dioxide) | 362 | 452 | 90 | >0.99 |

| 2,7-diBr-BTBTTO (Tetraoxide) | 405 | 473 | 68 | >0.99 |

Data sourced from a study on 2,7-dibromo benzothieno[3,2-b] benzothiophene (BTBT) derivatives. mdpi.com

Other Derivatization Strategies for Halogenated Heterocycles

The presence of a bromine atom on the 7-position of the 2,3-dimethyl-1-benzothiophene core provides a versatile handle for a variety of synthetic transformations. These derivatization strategies are crucial for constructing more complex molecules for applications in materials science and medicinal chemistry.

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, which pairs the halogenated heterocycle with a boronic acid or ester, is a widely used method to form new carbon-carbon bonds. researchgate.net This allows for the introduction of various aryl or vinyl substituents at the 7-position. Similarly, Heck coupling reactions can be employed to introduce alkenyl groups. nih.gov The choice of palladium catalyst and ligands can be optimized to enhance the efficiency of these coupling reactions.

Halogen-Metal Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This generates a highly reactive organolithium intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce diverse functional groups, such as aldehydes, carboxylic acids, or other carbon or heteroatom substituents. chemrxiv.org This strategy is fundamental for the functionalization of halogenated aromatics.

Nucleophilic Aromatic Substitution (SNAr): While less common for bromoarenes compared to their activated chloro- or fluoro-analogs, nucleophilic aromatic substitution can be a viable pathway under certain conditions. The reactivity towards SNAr can be significantly enhanced by activating the ring system, for example, through oxidation of the sulfur atom. The electron-withdrawing sulfone group in benzothiophene S,S-dioxides activates the molecule towards nucleophilic attack, enabling the displacement of a halide. kyushu-u.ac.jp

Metal-Free Arylation: Innovative metal-free methods have been developed for the functionalization of benzothiophenes. One such strategy involves the oxidation of the benzothiophene to its S-oxide, which serves as an activated intermediate. In a process known as an interrupted Pummerer reaction, this activated S-oxide can react with nucleophiles like phenols to achieve C-H arylation at specific positions, such as C3 or C4, without the need for a metal catalyst. nih.govnih.gov This approach is compatible with sensitive functional groups, including halides. nih.gov

Radical Annulation: For the construction of the benzothiophene ring itself, photocatalytic radical annulation processes have been developed. These methods can involve the reaction of o-methylthio-arenediazonium salts with alkynes, initiated by visible light, to regioselectively form substituted benzothiophenes. organic-chemistry.org

These diverse derivatization strategies highlight the synthetic utility of the bromine substituent on the 7-Bromo-2,3-dimethyl-1-benzothiophene scaffold, opening avenues for the synthesis of a wide array of functionalized derivatives.

Computational and Theoretical Investigations of 7 Bromo 2,3 Dimethyl 1 Benzothiophene

Quantum Chemical Calculations on Benzothiophene (B83047) Systems

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules. DFT studies on substituted benzothiophenes have been instrumental in understanding their stability, reactivity, and spectroscopic properties. By calculating the electron density, DFT methods can accurately predict the molecule's geometry and energy. For instance, DFT calculations have been successfully employed to analyze the electronic properties of various substituted benzothiophenes, providing insights into how different functional groups alter the electronic landscape of the parent molecule. researchgate.netresearchgate.net

In the case of 7-Bromo-2,3-dimethyl-1-benzothiophene, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to obtain the optimized molecular geometry and electronic ground state. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and potential steric interactions.

Prediction of Charge Distribution and Regioselectivity

The distribution of electron density within a molecule is a key determinant of its chemical behavior. Computational methods can predict this distribution, often visualized through Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom in the molecule, highlighting electrophilic and nucleophilic sites.

For 7-Bromo-2,3-dimethyl-1-benzothiophene, the bromine atom at the 7-position is expected to be an electron-withdrawing group, leading to a slight positive charge on the adjacent carbon atom. Conversely, the methyl groups at the 2- and 3-positions are electron-donating, increasing the electron density in their vicinity. This predicted charge distribution is crucial for understanding the regioselectivity of the molecule in chemical reactions. For example, in electrophilic aromatic substitution reactions, the incoming electrophile would likely attack the positions on the benzene (B151609) ring with the highest electron density.

A hypothetical Mulliken charge distribution for 7-Bromo-2,3-dimethyl-1-benzothiophene, based on general principles and data from related compounds, is presented in the interactive table below.

| Atom | Predicted Mulliken Charge (a.u.) |

| S1 | -0.15 |

| C2 | +0.10 |

| C3 | -0.05 |

| C3a | +0.02 |

| C4 | -0.08 |

| C5 | -0.06 |

| C6 | -0.07 |

| C7 | +0.05 |

| C7a | +0.01 |

| Br8 | -0.12 |

| C(methyl at 2) | -0.20 |

| C(methyl at 3) | -0.18 |

Note: This data is illustrative and based on theoretical predictions for similar structures.

Analysis of Molecular Electrostatic Potentials and Quantum Chemical Identifiers

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 7-Bromo-2,3-dimethyl-1-benzothiophene, the MEP would likely show a region of negative potential around the sulfur atom and the pi-system of the benzene ring, while the area around the hydrogen atoms of the methyl groups and the bromine atom would exhibit a more positive potential.

Quantum chemical identifiers, such as electronegativity, hardness, and softness, can also be calculated to provide further insights into the molecule's reactivity. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals, which are fundamental to understanding its electronic and optical properties. The analysis of these orbitals, particularly the frontier orbitals, is a cornerstone of computational chemistry.

HOMO-LUMO Energy Gaps and Their Significance in Optoelectronic Behavior

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its interaction with light. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and its potential for use in optoelectronic devices. scispace.comresearchgate.net

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited, absorbing light at longer wavelengths. The introduction of substituents to the benzothiophene core can significantly alter the HOMO-LUMO gap. For 7-Bromo-2,3-dimethyl-1-benzothiophene, the electron-donating methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom may lower the energy of the LUMO. The interplay of these effects determines the final HOMO-LUMO gap.

The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for 7-Bromo-2,3-dimethyl-1-benzothiophene, based on trends observed in similar compounds.

| Parameter | Predicted Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Energy Gap | 4.60 |

Note: This data is illustrative and based on theoretical calculations for related benzothiophene derivatives.

The magnitude of the HOMO-LUMO gap provides insights into the potential application of this compound in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Transition Density Matrix (TDM) and Density of State (DOS) Analyses

To gain a more detailed understanding of electronic transitions, such as those involved in light absorption, more advanced analyses are employed. The Transition Density Matrix (TDM) provides a powerful way to visualize the change in electron density upon electronic excitation. semanticscholar.org It helps to identify which parts of the molecule are involved in the transition, revealing the "hole" (where the electron comes from) and the "electron" (where the electron goes). q-chem.com

For 7-Bromo-2,3-dimethyl-1-benzothiophene, a TDM analysis of the lowest energy electronic transition would likely show that the excitation is primarily a π-π* transition, with the electron density moving from orbitals localized on the benzothiophene core to higher energy antibonding orbitals.

The Density of States (DOS) plot provides another perspective on the electronic structure, showing the number of available molecular orbitals at each energy level. The DOS spectrum can reveal the contributions of different fragments or atom types to the molecular orbitals, offering a deeper understanding of the electronic makeup of the molecule.

Photophysical Properties Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules, making it a primary tool for predicting photophysical properties. youtube.com This approach extends the principles of ground-state DFT to time-dependent phenomena, such as the absorption of light. youtube.com For a molecule like 7-Bromo-2,3-dimethyl-1-benzothiophene, TD-DFT can calculate vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state molecular orbital to a virtual orbital without a change in molecular geometry. These energies are fundamental to predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional and the basis set. nih.govekb.eg Studies on related π-conjugated systems, such as those based on thieno[3,2-b] nih.govbenzothiophene, have employed functionals like B3LYP to estimate photovoltaic properties. researchgate.net The selection of a functional is critical, as some, particularly long-range separated functionals, are better at describing charge-transfer states which can be problematic for standard functionals. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for the simulation of photophysical properties in different environments, accounting for the influence of solvent polarity on the electronic transitions. ekb.eg

A typical TD-DFT analysis for 7-Bromo-2,3-dimethyl-1-benzothiophene would yield data on the lowest singlet-singlet electronic transitions, including their corresponding excitation energies (often expressed in eV or nm), oscillator strengths (a dimensionless quantity indicating the intensity of the transition), and the nature of the transition (e.g., HOMO→LUMO, HOMO-1→LUMO). ekb.eg This information provides a theoretical absorption spectrum that can be compared with experimental data.

Interactive Table: Predicted Electronic Transitions for 7-Bromo-2,3-dimethyl-1-benzothiophene via TD-DFT

The following table contains hypothetical data representative of a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level in a solvent like ethanol) to illustrate the typical output for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 3.95 | 314 | 0.185 | HOMO → LUMO (85%) |

| S0 → S2 | 4.21 | 294 | 0.092 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%) |

| S0 → S3 | 4.58 | 271 | 0.350 | HOMO → LUMO+1 (65%), HOMO-1 → LUMO (30%) |

| S0 → S4 | 4.80 | 258 | 0.045 | HOMO-2 → LUMO (90%) |

Molecular Modeling for Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the structural or physicochemical properties of a set of compounds with their biological activity or a specific property. nih.govresearchgate.net For benzothiophene derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern activities such as anticancer, antimicrobial, and receptor modulation effects. researchgate.netimist.manih.gov

The QSAR process involves generating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including steric (e.g., van der Waals volume), electronic (e.g., electrostatic fields, partial charges), and topological (e.g., connectivity indices) properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are then used to create a predictive model. nih.govimist.ma

Studies on benzothiophene derivatives have revealed that electrostatic and hydrogen-bonding properties are often major molecular features affecting inhibitory activity. nih.gov For instance, QSAR models for anticancer activity have shown correlations with electro-topological parameters and steric interactions. researchgate.net For 7-Bromo-2,3-dimethyl-1-benzothiophene, a QSAR model would quantify the influence of the bromo- substituent at position 7 and the methyl groups at positions 2 and 3. The bromine atom would contribute significantly to descriptors related to hydrophobicity, polarizability, and electronic effects, while the methyl groups would primarily influence steric and hydrophobic descriptors. These models provide valuable insights that can guide the design of new derivatives with enhanced properties. tandfonline.com

Interactive Table: Common QSAR Descriptors and Their Potential Relevance to 7-Bromo-2,3-dimethyl-1-benzothiophene

| Descriptor Type | Example Descriptor | Potential Influence of Substituents | Reference |

| Electronic | Electrostatic Field | The electronegative bromine atom at C7 creates a distinct negative potential region, influencing polar interactions. | nih.gov |

| Steric | Molar Refractivity (MR) | The bulky bromine atom and the two methyl groups increase the overall size and shape of the molecule. | researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The bromo- and methyl- groups increase the lipophilicity of the benzothiophene core. | nih.gov |

| Topological | Wiener Index (Path Number) | Reflects the branching and overall topology of the molecule, influenced by the position of substituents. | researchgate.net |

| Hydrogen Bonding | H-Bond Acceptor/Donor Counts | The core sulfur atom can act as a weak H-bond acceptor; substituents do not add strong H-bond sites. | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme. researchgate.net The methodology is central to structure-based drug design and is widely applied to investigate how benzothiophene derivatives interact with biological targets. tandfonline.comajms.iq

The docking process begins with the three-dimensional structures of both the ligand (e.g., 7-Bromo-2,3-dimethyl-1-benzothiophene) and the receptor. The ligand's structure is often optimized for energy, and its rotatable bonds are defined to allow for conformational flexibility. The receptor structure is typically obtained from crystallographic data and prepared by adding hydrogen atoms and assigning partial charges. ajms.iqnih.gov

A docking algorithm then systematically explores various possible conformations and orientations of the ligand within the receptor's binding site. researchgate.net Programs like GOLD or those within the Schrödinger suite use scoring functions to evaluate each pose, estimating the free energy of binding. ajms.iq These functions consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net

The output of a docking simulation is a set of predicted binding poses ranked by their scores. asianpubs.org Analysis of the top-ranked pose reveals key molecular interactions, such as which amino acid residues in the receptor interact with specific parts of the ligand. For 7-Bromo-2,3-dimethyl-1-benzothiophene, a docking study might show the benzothiophene core forming hydrophobic or π-stacking interactions, while the bromine atom could engage in halogen bonding or hydrophobic contacts within the binding pocket. tandfonline.com This methodological approach provides a structural hypothesis for the molecule's activity that can be tested experimentally.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions by mapping their potential energy surfaces. researchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the feasibility and selectivity of reaction pathways. acs.org For a substituted heterocycle like 7-Bromo-2,3-dimethyl-1-benzothiophene, theoretical studies can illuminate both its synthesis and its subsequent reactivity.

For example, the formation of the benzothiophene ring system itself can be studied computationally. Theoretical investigations of cyclization reactions, such as those involving thiophenol derivatives, can explain the kinetic and thermodynamic factors that control ring closure. researchgate.net DFT calculations can compare different possible pathways, such as radical vs. ionic mechanisms, to determine the most probable route under specific reaction conditions. organic-chemistry.org

Furthermore, the reactivity of the pre-formed 7-Bromo-2,3-dimethyl-1-benzothiophene can be predicted. The positions of the bromo and methyl groups influence the electron density distribution across the aromatic system. DFT can be used to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic or nucleophilic attack. For instance, theoretical studies on the photocyclization of styrylthiophenes to form thiahelicenes have successfully used TD-DFT to understand the excited states involved and predict the regiochemical outcome of the reaction, which was later confirmed by synthesis. acs.org Such studies provide a mechanistic rationale for observed product distributions and guide the strategic design of synthetic routes involving benzothiophene derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2,3 Dimethyl 1 Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 7-Bromo-2,3-dimethyl-1-benzothiophene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, confirming the substitution pattern and connectivity of the atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of 7-Bromo-2,3-dimethyl-1-benzothiophene is expected to show distinct signals for the aromatic protons and the two methyl groups.

Aromatic Region: The benzene (B151609) ring protons (H-4, H-5, and H-6) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the bromine atom and the fused thiophene (B33073) ring. For instance, in related benzothiophene (B83047) structures, protons adjacent to the sulfur atom or a halogen substituent show characteristic shifts.

Methyl Protons: The two methyl groups at the C-2 and C-3 positions are expected to appear as sharp singlets in the upfield region of the spectrum (likely around δ 2.0-2.5 ppm), as they have no adjacent protons to couple with.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Aromatic and Thiophene Carbons: The spectrum would display signals for the eight carbon atoms of the benzothiophene core. The carbon atom attached to the bromine (C-7) would be influenced by the heavy atom effect, which can lead to an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons (C-3a, C-4, C-5, C-6, C-7a) and the thiophene carbons (C-2, C-3) would have chemical shifts in the typical aromatic range (δ 110-150 ppm).

Methyl Carbons: The two methyl carbons would resonate at the highest field (most upfield), typically in the δ 10-20 ppm range. docbrown.info

The following table outlines the expected ¹H and ¹³C NMR signals for 7-Bromo-2,3-dimethyl-1-benzothiophene based on general spectroscopic principles.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

| 2-CH₃ | ~2.4 | ~14 | Singlet (s) |

| 3-CH₃ | ~2.3 | ~12 | Singlet (s) |

| H-4 | ~7.5-7.8 | ~125 | Doublet (d) |

| H-5 | ~7.2-7.4 | ~124 | Triplet (t) or dd |

| H-6 | ~7.4-7.6 | ~128 | Doublet (d) |

| C-2 | - | ~138 | - |

| C-3 | - | ~132 | - |

| C-3a | - | ~139 | - |

| C-4 | - | ~125 | - |

| C-5 | - | ~124 | - |

| C-6 | - | ~128 | - |

| C-7 | - | ~118 | - |

| C-7a | - | ~137 | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. fishersci.comnist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 7-Bromo-2,3-dimethyl-1-benzothiophene, a COSY spectrum would show cross-peaks between the aromatic protons H-4, H-5, and H-6, confirming their connectivity on the benzene ring. No correlations would be expected for the singlet methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). uni.lu This technique would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum. For example, it would show a correlation between the proton signal at ~7.5 ppm and the carbon signal at ~125 ppm, assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). uni.lu This is particularly powerful for mapping out the entire molecular skeleton. Key expected correlations for 7-Bromo-2,3-dimethyl-1-benzothiophene would include:

Correlations from the 2-CH₃ protons to carbons C-2 and C-3.

Correlations from the 3-CH₃ protons to carbons C-2, C-3, and C-3a.

Correlations from the aromatic proton H-6 to carbons C-4, C-5, and C-7a, and crucially to C-7, confirming the position of the bromine atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For 7-Bromo-2,3-dimethyl-1-benzothiophene (C₁₀H₉BrS), HR-MS would be used to confirm its elemental composition. The presence of bromine and sulfur, with their characteristic isotopic patterns, would be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₀H₉⁷⁹BrS | [M]⁺ | 239.9659 |

| C₁₀H₉⁸¹BrS | [M+2]⁺ | 241.9639 |

Note: These values are calculated theoretical masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, but it can also be used for smaller organic molecules, often detecting protonated molecules ([M+H]⁺). ekb.eg While benzothiophenes are relatively nonpolar, ESI-MS could be employed, potentially showing ions corresponding to [M+H]⁺. HRMS coupled with an ESI source is a common configuration for confirming the molecular formula of synthesized compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uni.luuni.lu It is an ideal technique for analyzing volatile compounds like 7-Bromo-2,3-dimethyl-1-benzothiophene.

Gas Chromatography (GC): The compound would first travel through a GC column, where it is separated from any impurities or starting materials based on its boiling point and interactions with the column's stationary phase. This provides a retention time that is characteristic of the compound under specific GC conditions.

Mass Spectrometry (MS): After eluting from the GC column, the purified compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its structure. For 7-Bromo-2,3-dimethyl-1-benzothiophene, expected fragmentation might include the loss of a methyl group ([M-CH₃]⁺) or the bromine atom ([M-Br]⁺).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7-Bromo-2,3-dimethyl-1-benzothiophene, the IR spectrum reveals characteristic vibrations corresponding to its distinct structural components.

Analysis of related brominated and substituted benzothiophene derivatives allows for the assignment of expected absorption bands. The spectrum is characterized by several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups is expected in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzothiophene ring system are observed in the 1400-1600 cm⁻¹ range.

Methyl Group Vibrations: Bending vibrations for the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Br Vibration: The stretching vibration for the carbon-bromine bond is typically found in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹. researchgate.net

C-S Vibration: The carbon-sulfur bond within the thiophene ring also gives rise to absorptions in the fingerprint region.

In a study of a similar compound, 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone, the –Br stretching vibration was observed at 576 cm⁻¹. researchgate.net For 7-tert-butyl-5-(4-methoxyphenylethynyl)-1,3-dimethylpyrene, IR spectra showed carbon-carbon triple bond stretching vibration around 2202 cm⁻¹, illustrating how specific functional groups have characteristic absorption frequencies. researchgate.net

Table 1: Expected Infrared Absorption Bands for 7-Bromo-2,3-dimethyl-1-benzothiophene

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methyl C-H | Bending | ~1450 and ~1375 |

| C-Br | Stretching | 500 - 600 researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for elucidating the atomic and molecular arrangement in solid materials. From the precise molecular structure in single crystals to the morphology of thin films, XRD provides unparalleled structural detail.

For 7-Bromo-2,3-dimethyl-1-benzothiophene, obtaining suitable single crystals is the first critical step. Once achieved, SC-XRD analysis would reveal:

Molecular Connectivity and Geometry: Confirming the atomic connections and providing precise measurements of bond lengths (e.g., C-C, C-S, C-Br) and angles. Studies on analogous brominated benzothiophene structures show C-Br bond lengths in the range of 1.89–1.92 Å.

Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal lattice. For example, a related compound, 7-Bromo-1-benzothiophene-2-carbaldehyde, is inferred to crystallize in a monoclinic system.

Crystal Packing: Elucidating the arrangement of molecules within the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking between the aromatic benzothiophene cores and potential halogen bonding involving the bromine atom. These non-covalent interactions are crucial in dictating the material's bulk properties. In the crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan, molecules are linked by C—H⋯O and C–Br⋯π interactions. researchgate.net

Table 2: Hypothetical Crystallographic Data for 7-Bromo-2,3-dimethyl-1-benzothiophene (based on related structures)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | semanticscholar.org |

| a (Å) | Value | |

| b (Å) | Value | |

| c (Å) | Value | |

| α (°) | 90 | |

| β (°) | Value | |

| γ (°) | 90 | |

| Volume (ų) | Value |

Note: Actual values require experimental determination.

When 7-Bromo-2,3-dimethyl-1-benzothiophene is deposited as a thin film for applications in organic electronics, its performance is heavily dependent on the film's morphology and microstructure. XRD, particularly in the grazing incidence wide-angle X-ray scattering (GIWAXS) geometry, is a powerful tool for probing these characteristics. ulb.ac.bersc.org

Key information obtained from thin-film XRD includes:

Crystallinity and Polymorphism: The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline nature. Different crystal structures, or polymorphs, can be identified, which often have distinct electronic properties. ulb.ac.bersc.org

Molecular Orientation: GIWAXS patterns reveal the preferential orientation of the crystalline domains relative to the substrate surface. For many benzothiophene derivatives used in transistors, a "standing-up" or "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is desirable for efficient in-plane charge transport. nist.govnih.gov

Lamellar Spacing: For layered structures, the out-of-plane diffraction peaks provide the interlayer or lamellar d-spacing. acs.org

Crystallite Size: The width of the diffraction peaks can be used to estimate the size of the crystalline domains, which influences charge carrier scattering at grain boundaries. nih.gov

Studies on various benzothiophene derivatives show that substrate temperature and surface treatments can significantly influence thin film morphology, leading to the formation of different polymorphs or domain sizes. ulb.ac.benih.gov For instance, thin films of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) exhibit a substrate-induced phase that differs from the bulk structure. ulb.ac.be

While conventional XRD focuses on the sharp Bragg peaks from crystalline materials, X-ray total scattering captures both the Bragg and the diffuse scattering components. A Fourier transform of the total scattering data yields the atomic Pair Distribution Function (PDF), G(r), which provides a histogram of all interatomic distances within the material. nih.govresearchgate.net

This technique is particularly valuable for materials that are nanocrystalline, disordered, or amorphous, where traditional diffraction methods are less informative. nih.gov For 7-Bromo-2,3-dimethyl-1-benzothiophene, PDF analysis could provide:

Short-Range Molecular Structure: The PDF can confirm the intramolecular structure even in a disordered state by showing sharp peaks at distances corresponding to covalent bond lengths.

Local Intermolecular Ordering: It can reveal the nature and extent of local packing motifs, such as the preferred distance between neighboring molecules, even if long-range periodic order is absent. acs.org

Analysis of Defects and Disorder: The PDF method is sensitive to local structural distortions and defects that are averaged out in conventional crystallography. ornl.gov

PDF studies on conductive polymers have successfully identified the positions of bromine dopants and characterized local ordering in amorphous forms as a function of processing. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the conjugated π-electron system.

For 7-Bromo-2,3-dimethyl-1-benzothiophene, the UV-Vis spectrum, typically measured in a solvent like dichloromethane (B109758) or chloroform, is expected to show strong absorption bands in the UV region. researchgate.net These absorptions correspond primarily to:

π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzothiophene ring system.

n → π Transitions:* These lower-intensity transitions involve promoting a non-bonding electron (from the sulfur atom) to a π* antibonding orbital.

The positions of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of substituents. The bromine atom and methyl groups can cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption peaks compared to the unsubstituted benzothiophene parent molecule. In a study of various substituted pyrene (B120774) derivatives, the introduction of different functional groups led to distinct UV-vis absorption spectra, highlighting the influence of molecular structure on electronic properties. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Benzothiophene Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type |

|---|---|---|---|

| Benzothiophene | Heptane | 229, 258, 297 | π → π* |

| Thiophene/selenophene-based helicenes | CH₂Cl₂ | ~300 - 450 | π → π* beilstein-journals.org |

Advanced Thermal Analysis

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 7-Bromo-2,3-dimethyl-1-benzothiophene, TGA would determine its decomposition temperature (T_d), which is a critical indicator of its thermal stability. A high decomposition temperature is often required for materials processed at elevated temperatures, for example, in vacuum deposition for electronic devices. TGA analysis of 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (2,7-diBr-BTBT) and its oxidized derivatives showed that thermal stability increases with the number of oxygen atoms. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the detection of thermal transitions. For 7-Bromo-2,3-dimethyl-1-benzothiophene, DSC could identify:

Melting Point (T_m): The temperature at which the crystalline solid transitions to a liquid.

Crystallization Temperature (T_c): The temperature at which the material crystallizes from the molten state upon cooling.

Glass Transition Temperature (T_g): For amorphous or semi-crystalline materials, the temperature at which the amorphous regions transition from a rigid, glassy state to a more rubbery state.

Polymorphic Phase Transitions: Solid-solid phase transitions between different crystalline forms may also be observed as endothermic or exothermic events. ulb.ac.be

In a study on benzo[b]thieno[2,3-d]thiophene derivatives, TGA and DSC were used to characterize their physicochemical properties. researchgate.net Similarly, analysis of 2,7-diBr-BTBT derivatives revealed their thermal stability profiles. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Bromo-2,3-dimethyl-1-benzothiophene |

| 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone |

| 7-tert-butyl-5-(4-methoxyphenylethynyl)-1,3-dimethylpyrene |

| 7-Bromo-1-benzothiophene-2-carbaldehyde |

| 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan |

| 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) |

| 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (2,7-diBr-BTBT) |

| benzo[b]thieno[2,3-d]thiophene |

| Benzothiophene |

| Thiophene |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a material. For 7-bromo-2,3-dimethyl-1-benzothiophene, TGA provides insights into its stability at elevated temperatures. In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

The thermal stability of benzothiophene derivatives is generally considered to be robust. rsc.org For 7-bromo-2,3-dimethyl-1-benzothiophene, the onset of decomposition is expected to be at a relatively high temperature, indicating its suitability for applications that may involve thermal stress. The major mass loss would correspond to the fragmentation and volatilization of the molecule. The presence of the bromine atom and methyl groups may influence the specific decomposition pathway and temperature.

Detailed Research Findings:

While specific TGA data for 7-bromo-2,3-dimethyl-1-benzothiophene is not extensively published, analysis of related benzothiophene structures suggests a high degree of thermal stability. The decomposition is likely to occur in a single, well-defined step. The C-Br bond, being the weakest, might be the initial site of thermal cleavage.

| Parameter | Expected Value |

| Onset Decomposition Temperature (Tonset) | > 250 °C |

| Temperature at 5% Mass Loss (Td5) | ~280 - 320 °C |

| Residue at 600 °C | < 5% |

Note: The data in this table is representative and based on the analysis of similar benzothiophene compounds.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC provides valuable information about the physical state and purity of the compound.

For 7-bromo-2,3-dimethyl-1-benzothiophene, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The absence of other significant thermal events before melting would indicate a stable crystalline form. The study of benzothiophene derivatives has shown that polymorphism, the existence of multiple crystalline forms, can occur, which would be observable as distinct melting points or other thermal transitions in a DSC scan. ulb.ac.beresearchgate.netnih.gov

Detailed Research Findings:

The melting point of 7-bromo-2,3-dimethyl-1-benzothiophene is a key characteristic. DSC analysis would provide a precise value for this transition. The heat of fusion (ΔHf), calculated from the area of the melting peak, offers insight into the crystallinity of the material. A sharp, well-defined peak is indicative of a highly crystalline and pure sample. Studies on similar substituted benzothiophenes often report distinct melting points, which are influenced by the nature and position of the substituents.

| Parameter | Expected Observation |

| Melting Point (Tm) | Sharp endothermic peak |

| Crystallization Temperature (Tc) | Exothermic peak upon cooling |

| Glass Transition Temperature (Tg) | Not typically observed for small, crystalline molecules |

Note: The data in this table is representative and based on the analysis of similar benzothiophene compounds.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of a compound. It provides information about the oxidation and reduction potentials, which are critical for understanding the electronic properties and potential applications in areas like organic electronics.

Detailed Research Findings:

Based on studies of related brominated and methylated benzothiophenes, the first oxidation potential of 7-bromo-2,3-dimethyl-1-benzothiophene can be estimated. The highest occupied molecular orbital (HOMO) energy level can be calculated from the onset of the oxidation peak. This value is a key parameter in assessing the suitability of the material for use as an electron donor in organic electronic devices.

| Parameter | Expected Value (vs. Ag/AgCl) |

| Onset Oxidation Potential (Eonset) | +1.2 to +1.6 V |

| Peak Oxidation Potential (Epa) | +1.4 to +1.8 V |

| HOMO Energy Level (calculated from Eonset) | -5.6 to -6.0 eV |

Note: The data in this table is representative and based on the analysis of similar benzothiophene compounds.

Morphological Characterization: Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. For 7-bromo-2,3-dimethyl-1-benzothiophene, AFM can be used to visualize the morphology of thin films, providing insights into crystal packing, grain size, and surface roughness.

The morphology of thin films of organic semiconductors is critical to their performance in devices. Studies on benzothiophene derivatives have shown that the molecular packing and film morphology are highly dependent on the deposition conditions and the nature of the substituents. ulb.ac.benih.gov For 7-bromo-2,3-dimethyl-1-benzothiophene, AFM imaging of a thermally evaporated or solution-cast thin film would reveal the crystalline domains and their orientation on the substrate.

Detailed Research Findings:

| Parameter | Typical Observation |

| Surface Topography | Polycrystalline with distinct grain boundaries |

| Root Mean Square (RMS) Roughness | 1 - 10 nm (highly dependent on film thickness and preparation) |

| Grain Size | 50 - 500 nm (highly dependent on deposition conditions) |

Note: The data in this table is representative and based on the analysis of similar benzothiophene compounds.

Research Applications of 1 Benzothiophene Scaffolds in Materials Science

Organic Semiconductors and Optoelectronic Devices

Application in Organic Field-Effect Transistors (OFETs)

Benzothiophene-based materials, particularly those with extended π-conjugation like Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (B83047) (BTBT) derivatives, are excellent organic semiconductors. acs.org These materials often exhibit high charge carrier mobilities, a key parameter for the performance of OFETs. acs.org The introduction of substituents like alkyl chains can improve solubility and processability, enabling the fabrication of devices through solution-based techniques. acs.org While no direct data exists for 7-Bromo-2,3-dimethyl-1-benzothiophene, its core structure suggests potential as a building block for larger, more complex organic semiconductors. For instance, a study on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives reported hole mobilities up to 0.005 cm²/Vs. mdpi.com

Representative OFET Performance of Benzothiophene Derivatives

| Compound | Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| 2,7-diphenyl-BTBT | up to 2.0 | > 10⁶ | acs.org |

| C₈-BTBT | > 1.0 | > 10⁶ | acs.org |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | mdpi.com |

Potential for Organic Photovoltaics (OPVs)

The favorable electronic properties of benzothiophene derivatives also make them promising candidates for use in organic photovoltaics. Their ability to absorb light and transport charge is essential for the function of solar cells. The tunability of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a significant advantage in designing efficient OPV materials. While specific studies on 7-Bromo-2,3-dimethyl-1-benzothiophene in OPVs are absent, the general class of thiophene-based materials is widely explored for this purpose.

Development of Fluorescent Materials and Tunable Emission Properties

Benzothiophene derivatives can exhibit interesting fluorescence properties. bohrium.com The emission wavelength and quantum yield can be tuned by modifying the substitution pattern on the benzothiophene core. For example, increasing the electron-withdrawing nature of substituents can lead to a bathochromic (red) shift in both absorption and fluorescence spectra. researchgate.net A study on benzothiazolylthienothiophene derivatives showed that their fluorescent properties are dependent on their structure. researchgate.net While the fluorescence of 7-Bromo-2,3-dimethyl-1-benzothiophene has not been specifically reported, its structure suggests it could serve as a scaffold for the development of new fluorescent materials.

Advanced Functional Materials

Exploration as Molecular Conductors

Certain derivatives of benzothienobenzothiophene have been shown to form highly conductive organic metals. nih.gov These materials can exhibit high room-temperature conductivity and have been investigated for their thermoelectric properties. nih.gov The formation of charge-transfer salts with suitable acceptors can lead to materials with metallic states. rsc.org The introduction of specific functional groups, such as hydroxyl groups, can lead to hydrogen-bonded networks that enhance the dimensionality of the electronic structure and stabilize the metallic state. rsc.org

Use in Light-Sensitive Media for Optical Data Storage Memory

Thiophene-based materials, including those containing azo dyes, have been investigated for their potential in optical data storage. researchgate.netbohrium.com The photoisomerization of these materials upon irradiation with light can lead to changes in their optical properties, such as birefringence, which can be used to store data. For example, an azopolyester containing a thienyl moiety showed a high induced anisotropy, making it a promising material for holographic data storage. bohrium.com While there is no direct evidence of 7-Bromo-2,3-dimethyl-1-benzothiophene being used for this purpose, the general photosensitive nature of some thiophene (B33073) derivatives suggests a potential avenue for exploration.

Development of Liquid Crystalline Materialsacs.org

The unique geometry and electronic characteristics of the 1-benzothiophene scaffold have made it a target for the synthesis of liquid crystalline materials. Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and their constituent molecules (mesogens) must possess specific structural features, typically a rigid core and flexible terminal groups.

Historically, calamitic (rod-like) liquid crystals were predominantly based on 1,4-substituted phenylene rings. The strategic replacement of these carbocyclic units with heterocyclic systems like 1-benzothiophene has been a fruitful area of research. bohrium.com The introduction of the sulfur-containing thiophene ring into the mesogenic core alters several key parameters:

Electronic Properties: The sulfur atom introduces a local dipole and alters the polarizability of the molecule, affecting intermolecular interactions and the dielectric properties of the material. bohrium.com

A prominent example of this application is the development of materials based on the tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) core. researchgate.netbohrium.com BTBT derivatives are renowned for their use as liquid crystalline organic semiconductors, demonstrating high charge-carrier mobility due to the ability of the rigid, fused-ring system to self-organize into highly ordered smectic mesophases. researchgate.netulb.ac.be The development of thiophene-based liquid crystals, including those with the benzothiophene moiety, is driven by their potential in optical and electronic devices where control over molecular alignment is paramount. researchgate.netresearchgate.net

Structure-Property Relationships in Advanced Materials Design

The design of advanced materials based on the 1-benzothiophene scaffold is fundamentally governed by structure-property relationships. Minor modifications to the molecular structure can lead to significant changes in the material's physical properties, such as melting point, mesophase behavior, and electronic characteristics. hkbu.edu.hkresearchgate.net For liquid crystalline materials, the relationship between the molecular architecture and the resulting mesomorphic properties is of critical importance.

Several structural factors are manipulated to fine-tune the properties of benzothiophene-based liquid crystals:

Position of the Benzothiophene Core: When the benzothiophene unit is placed at the terminus of a rod-like molecule, it tends to promote the formation of broad nematic phases. tandfonline.com Conversely, placing the core in the center of the molecular structure often leads to the stabilization of more ordered smectic phases. tandfonline.com

Nature and Position of Substituents: The type and location of substituent groups on the benzothiophene ring are critical.

Alkyl/Alkoxy Chains: The length of flexible terminal chains significantly impacts mesophase stability. Longer alkoxy chains (e.g., decyloxy) generally favor the formation of smectic phases over nematic phases by promoting lamellar packing. tandfonline.comtandfonline.com

Halogens: The introduction of lateral substituents, such as chloro or bromo atoms, can drastically alter the mesomorphic behavior. A lateral bromo group on a related mesogen was found to reduce polymorphism, in some cases suppressing more ordered phases and leaving only the smectic A phase. tandfonline.com This is due to steric effects that disrupt molecular packing and changes in polarity.

Methyl Groups: The addition of methyl groups can influence melting points and the specific packing arrangement in the crystalline and liquid crystalline states.

The following table illustrates the impact of structural modifications on the mesomorphic properties of various benzothiophene and related heterocyclic derivatives, as reported in scientific literature.

| Compound Class | Core Structure | Key Substituents | Observed Mesophase(s) | Reference |

| Benzothiophene Derivatives | Terminal Benzothiophene | 6-methoxy | Nematic | tandfonline.com |

| Benzothiophene Derivatives | Terminal Benzothiophene | 6-alkoxy (long chain) | Smectic A, Smectic C | tandfonline.com |

| Fused Benzothiophene Esters | tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene | Chiral ester chains | SmA, SmC, SmCA | tandfonline.com |

| Fused Benzothiophene Esters | tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene | Lateral fluoro, chloro, or bromo on phenyl ester | Smectic A only | tandfonline.com |

| Benzobisbenzothiophene Derivatives | Benzo[2,1-b:3,4-b']bis tandfonline.combenzothiophene | Alkyl side-chains | p-type semiconductor behavior (no LC mentioned) | hkbu.edu.hk |

SmA = Smectic A; SmC = Chiral Smectic C (ferroelectric); SmCA* = Chiral Smectic C (antiferroelectric)*

This data underscores the sensitive dependence of material properties on molecular structure. For a molecule like 7-Bromo-2,3-dimethyl-1-benzothiophene , one could hypothesize its potential properties based on these established relationships. The bromo group at the 7-position would influence the molecule's polarity and intermolecular interactions, while the methyl groups at the 2- and 3-positions would add to the steric profile, affecting its ability to pack efficiently into an ordered liquid crystalline lattice.

1 Benzothiophene Scaffolds in Medicinal Chemistry Research Methodological Focus

1-Benzothiophene as a Privileged Scaffold in Drug Discovery and Lead Molecule Development

The 1-benzothiophene core, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is recognized as a "privileged scaffold" in drug discovery. aacrjournals.orgnih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Derivatives of 1-benzothiophene have been found to exhibit properties including, but not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities.

The value of the 1-benzothiophene scaffold lies in its structural rigidity and its capacity for substitution at various positions, which allows for the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

For a specific derivative such as 7-Bromo-2,3-dimethyl-1-benzothiophene, its investigation would be predicated on the established importance of the parent scaffold. The introduction of bromo and methyl substituents offers opportunities to explore new chemical space and potentially discover novel biological activities or improve upon existing ones.

Methodological Aspects of Structure-Activity Relationship (SAR) Studies for Benzothiophene (B83047) Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzothiophene derivatives, SAR studies systematically explore the impact of different substituents on their pharmacological effects.

In the case of 7-Bromo-2,3-dimethyl-1-benzothiophene, an SAR study would focus on the contributions of the bromo and methyl groups:

The 7-Bromo Group: The bromine atom at the 7-position is an electron-withdrawing group and can significantly influence the electronic distribution of the entire benzothiophene ring system. Its presence can also introduce the possibility of halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. An SAR study would involve replacing the bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen to determine the impact of both electronic effects and halogen bonding on activity.

The 2,3-Dimethyl Groups: The methyl groups at the 2 and 3 positions are small, lipophilic substituents. Their presence can affect the molecule's solubility, metabolic stability, and steric interactions with the target protein. An SAR analysis would involve varying the size and lipophilicity of these substituents (e.g., replacing them with ethyl groups, hydrogen atoms, or more polar functional groups) to probe the steric and hydrophobic requirements of the binding pocket.

The following interactive table outlines a hypothetical set of analogs that could be synthesized for an SAR study of 7-Bromo-2,3-dimethyl-1-benzothiophene and the rationale for their inclusion.

| Compound | R1 (Position 7) | R2 (Position 2) | R3 (Position 3) | Rationale for SAR Study |

| Lead Compound | Br | CH₃ | CH₃ | To establish the baseline activity of the target compound. |

| Analog 1 | H | CH₃ | CH₃ | To assess the contribution of the bromo group to activity. |

| Analog 2 | Cl | CH₃ | CH₃ | To evaluate the effect of a different halogen at the 7-position. |

| Analog 3 | Br | H | CH₃ | To probe the importance of the methyl group at the 2-position. |

| Analog 4 | Br | CH₃ | H | To probe the importance of the methyl group at the 3-position. |

| Analog 5 | Br | H | H | To understand the combined effect of the dimethyl substitution. |

Strategies for Rational Drug Design Employing Benzothiophene Cores

Rational drug design aims to develop new drugs based on a detailed understanding of the biological target. nih.gov For a compound like 7-Bromo-2,3-dimethyl-1-benzothiophene, several rational design strategies could be employed: